4-Methoxy-1H-indazole-3-carbonyl chloride
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Overview
Description
4-Methoxy-1H-indazole-3-carbonyl chloride is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1H-indazole-3-carbonyl chloride typically involves the reaction of 4-methoxy-1H-indazole with thionyl chloride. The reaction is carried out under reflux conditions, where the 4-methoxy-1H-indazole is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction progress is monitored by thin-layer chromatography. Once the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1H-indazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 4-methoxy-1H-indazole-3-carboxylic acid.
Reduction: The compound can be reduced to form 4-methoxy-1H-indazole-3-methanol under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
4-Methoxy-1H-indazole-3-carboxylic acid: Formed by hydrolysis.
4-Methoxy-1H-indazole-3-methanol: Formed by reduction.
Scientific Research Applications
4-Methoxy-1H-indazole-3-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of indazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-Methoxy-1H-indazole-3-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active indazole derivative upon metabolic activation. The indazole moiety can interact with various molecular targets, including enzymes, receptors, and nucleic acids, leading to a range of biological effects. The exact pathways involved depend on the specific structure and functional groups of the indazole derivative.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1H-indazole-3-carboxylic acid
- 4-Methoxy-1H-indazole-3-methanol
- 1H-indazole-3-carbonyl chloride
Uniqueness
4-Methoxy-1H-indazole-3-carbonyl chloride is unique due to the presence of the methoxy group at the 4-position of the indazole ring. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other indazole derivatives.
Properties
IUPAC Name |
4-methoxy-1H-indazole-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-6-4-2-3-5-7(6)8(9(10)13)12-11-5/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCPAKDMDWZJLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NN2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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